Phenyl 2-[(phenylsulfonyl)oxy]benzoate
Description
Phenyl 2-[(phenylsulfonyl)oxy]benzoate is a benzoate ester derivative featuring a phenylsulfonyloxy substituent at the ortho position of the benzoate ring. This compound is structurally distinct due to the sulfonyloxy group (–OSO₂Ph), which confers unique physicochemical properties, such as enhanced thermal stability and resistance to hydrolysis compared to simpler benzoates like methyl or phenyl benzoates . The sulfonyl group’s electron-withdrawing nature likely influences its reactivity, making it a candidate for specialized applications in organic synthesis or materials science.
Properties
Molecular Formula |
C19H14O5S |
|---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
phenyl 2-(benzenesulfonyloxy)benzoate |
InChI |
InChI=1S/C19H14O5S/c20-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)24-25(21,22)16-11-5-2-6-12-16/h1-14H |
InChI Key |
HZXYYXQPKZGMGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Phenyl benzoate lacks sulfonyl or phosphoryl groups, resulting in lower hydrolytic stability than Phenyl 2-[(phenylsulfonyl)oxy]benzoate .
- Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate contains allyloxy chains, which enhance steric bulk but reduce thermal stability compared to sulfonyloxy substituents .
- Phosphoryl/imidazole-containing benzoates (e.g., compound 21 in ) exhibit catalytic or enzymatic activity due to their ability to mimic hydrolase active sites, a feature absent in the sulfonyloxy analog .
- Herbicidal benzoates (e.g., DPX-L5300) integrate triazine rings for agrochemical activity, whereas the target compound’s sulfonyloxy group may prioritize stability over bioactivity .
Physicochemical Properties
- Thermal Stability : Sulfonyloxy groups enhance stability due to strong S=O bonds, contrasting with hydrolytically labile allyloxy or phosphoryl esters .
- Solubility : The phenylsulfonyl moiety increases hydrophobicity compared to methyl or imidazole-containing benzoates, limiting aqueous solubility .
- Reactivity : The electron-withdrawing sulfonyl group may slow nucleophilic attack at the ester carbonyl, unlike electron-donating groups in herbicidal analogs .
Research Findings and Limitations
- Synthesis Challenges : Allyloxy and phosphoryl analogs achieve moderate-to-high yields (35–89%), but sulfonylation steps for the target compound may require optimization .
- Hydrolytic Behavior : Phosphoryl esters (e.g., compound 21) undergo hydrolysis via nucleophilic mechanisms, whereas sulfonyloxy groups likely resist such pathways .
- Biological Activity : Unlike triazine-containing herbicidal benzoates (e.g., DPX-L5300), the sulfonyloxy derivative’s bioactivity remains unexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
